N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide
Description
This compound features a tetrahydroquinoline core substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 6-position with a 2-(4-methoxyphenyl)acetamide moiety.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-31-21-8-5-18(6-9-21)16-25(28)26-20-7-14-24-19(17-20)4-3-15-27(24)33(29,30)23-12-10-22(32-2)11-13-23/h5-14,17H,3-4,15-16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVLWWDPFLDGPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Key Modifications
The following table summarizes structural analogs and their distinguishing features:
*Calculated based on molecular formulas.
Key Observations from Comparative Analysis
a) Core Structure Variations
- Tetrahydroquinoline vs. Tetrahydroisoquinoline: The target compound’s tetrahydroquinoline core () differs from tetrahydroisoquinoline derivatives () in ring saturation and nitrogen positioning. Tetrahydroisoquinolines in showed orexin receptor antagonism, suggesting the core structure’s role in receptor selectivity .
- Tetrahydroquinoxaline: The quinoxaline analog in introduces additional nitrogen atoms, likely altering electron distribution and binding affinity compared to the target compound .
b) Substituent Effects
- Sulfonamide vs. Carbonyl Groups : Replacing the 4-methoxybenzenesulfonyl group (target) with a furan-2-carbonyl (G502-0095) reduces molecular weight (390 vs. ~456.5) and may decrease polarity, affecting solubility and membrane permeability .
- Methoxy Positioning : The 4-methoxyphenyl group in the target compound is conserved in G502-0095 and analogs, suggesting its role in π-π stacking or hydrogen bonding with targets. In contrast, 3,4-dimethoxy substitutions in enhanced orexin receptor binding .
- Polar Functional Groups : The sulfonamide moiety in the target compound and ’s crystal structure analog may enhance solubility and stability via hydrogen bonding, whereas lipophilic groups (e.g., benzyl in ) could improve blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
